Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidine]-5'-one
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Overview
Description
Spiro[bicyclo[222]octane-2,3’-[1,4]oxazolidine]-5’-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one typically involves multiple steps, including the formation of the bicyclo[2.2.2]octane core and subsequent spirocyclization with an oxazolidine moiety. One common synthetic route includes:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Spirocyclization: The bicyclo[2.2.2]octane intermediate undergoes spirocyclization with an oxazolidine precursor under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one may involve optimization of the synthetic route to enhance yield and purity. This can include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]
- Spiro-fused bicyclo[3,2,2] octatriene-cored triptycene
Uniqueness
Spiro[bicyclo[2.2.2]octane-2,3’-[1,4]oxazolidine]-5’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
spiro[1,3-oxazolidine-4,2'-bicyclo[2.2.2]octane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-11-10(6-13-9)5-7-1-3-8(10)4-2-7/h7-8H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVSGWKLMBSYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC23COC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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